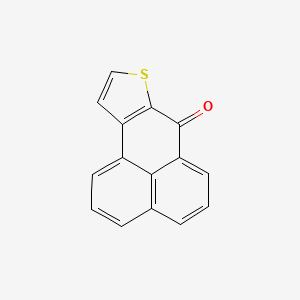
7H-Phenaleno(2,1-b)thiophen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Phenaleno(2,1-b)thiophen-7-one is a chemical compound with the molecular formula C15H8OS and a molecular weight of 236.288. It is an achiral molecule, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes a phenalene core fused with a thiophene ring .
Preparation Methods
The synthesis of 7H-Phenaleno(2,1-b)thiophen-7-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
7H-Phenaleno(2,1-b)thiophen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
7H-Phenaleno(2,1-b)thiophen-7-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development. Additionally, in the industry, it can be used in the production of advanced materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 7H-Phenaleno(2,1-b)thiophen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
7H-Phenaleno(2,1-b)thiophen-7-one can be compared with other similar compounds, such as phenalene and thiophene derivatives. While phenalene and thiophene are well-known for their distinct chemical properties, the fusion of these two structures in this compound results in unique characteristics. This compound exhibits properties that are not observed in its individual components, making it a valuable compound for various applications .
Similar compounds include:
- Phenalene
- Thiophene
- Phenanthrene
- Naphthalene
These compounds share structural similarities but differ in their specific chemical and physical properties, leading to diverse applications and reactivities .
Properties
CAS No. |
30415-22-6 |
|---|---|
Molecular Formula |
C15H8OS |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
phenaleno[2,1-b]thiophen-7-one |
InChI |
InChI=1S/C15H8OS/c16-14-12-6-2-4-9-3-1-5-10(13(9)12)11-7-8-17-15(11)14/h1-8H |
InChI Key |
ASKVIPVMVGMOAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C(=O)C3=CC=C2)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


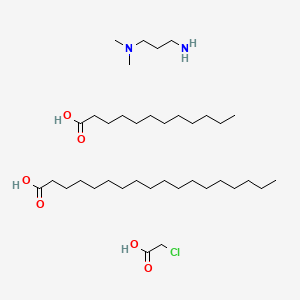
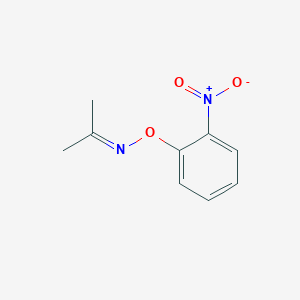
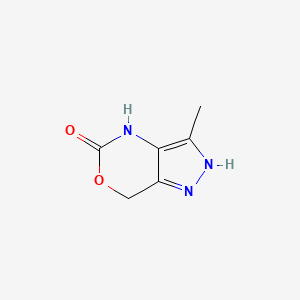
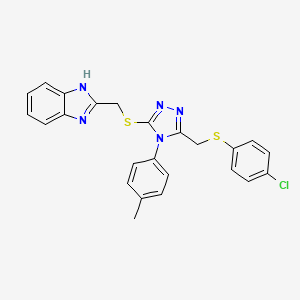
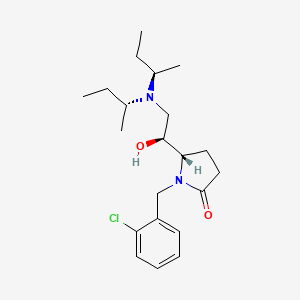
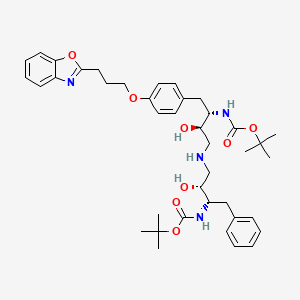




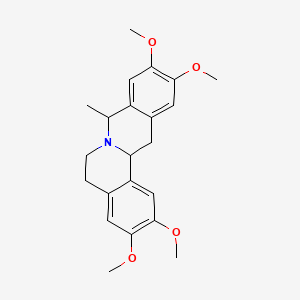
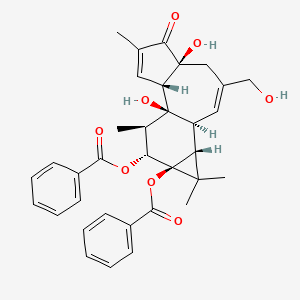
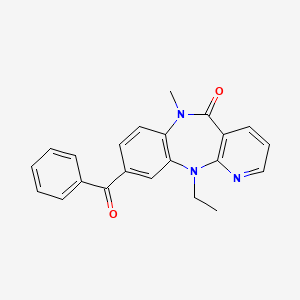
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
